5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-(ANILINOMETHYL)-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE: is a heterocyclic compound that contains a triazole ring fused with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(ANILINOMETHYL)-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE typically involves the reaction of aniline with formaldehyde and a triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(ANILINOMETHYL)-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups on the triazole or aniline moiety are replaced by other groups. Typical reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: 5-(ANILINOMETHYL)-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, 5-(ANILINOMETHYL)-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is used in the production of specialty chemicals, polymers, and coatings. Its chemical properties make it suitable for various applications in materials science and engineering.
Mechanism of Action
The mechanism of action of 5-(ANILINOMETHYL)-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
Aniline: A simple aromatic amine that forms the basis of the aniline moiety in the compound.
Benzotriazole: A compound with a triazole ring fused to a benzene ring, similar to the structure of 5-(ANILINOMETHYL)-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE.
Uniqueness: 5-(ANILINOMETHYL)-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is unique due to the presence of both an aniline moiety and a triazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(anilinomethyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H10N4O/c14-9-11-8(12-13-9)6-10-7-4-2-1-3-5-7/h1-5,10H,6H2,(H2,11,12,13,14) |
InChI Key |
CFWMUIJJOPYKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NNC(=O)N2 |
Origin of Product |
United States |
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